3-(2-Methoxyethoxy)propane-1,2-diol
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Overview
Description
3-(2-Methoxyethoxy)propane-1,2-diol is an organic compound with the molecular formula C₆H₁₄O₄ and a molecular weight of 150.173 g/mol . It is a diol, meaning it contains two hydroxyl groups, and it also features a methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propane-1,2-diol typically involves the reaction of 1-chloro-3-(2-methoxyethoxy)propane with a suitable base, such as sodium hydroxide, under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alcohols.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxyethoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The methoxyethoxy group can participate in nucleophilic and electrophilic reactions, affecting the compound’s overall behavior in chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with one less hydroxyl group.
Propane-1,3-diol: Lacks the methoxyethoxy group.
2-Methyl-1,3-propanediol: Contains a methyl group instead of the methoxyethoxy group
Uniqueness
3-(2-Methoxyethoxy)propane-1,2-diol is unique due to the presence of both hydroxyl and methoxyethoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
84131-01-1 |
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Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI Key |
MTVRYEOLUOHZHC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(CO)O |
Related CAS |
122202-39-5 |
Origin of Product |
United States |
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